Dimethyl Azelate

Description

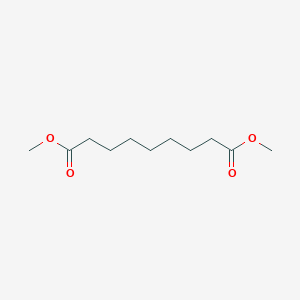

Structure

3D Structure

Properties

IUPAC Name |

dimethyl nonanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O4/c1-14-10(12)8-6-4-3-5-7-9-11(13)15-2/h3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRUKNYVQGHETPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1044807 | |

| Record name | Dimethyl nonanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1732-10-1 | |

| Record name | Dimethyl azelate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1732-10-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl azelate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001732101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl azelate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59040 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nonanedioic acid, 1,9-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl nonanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl azelate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.509 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL AZELATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29185K7OEI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dimethyl Azelate: A Comprehensive Technical Guide

CAS Number: 1732-10-1

This technical guide provides an in-depth overview of dimethyl azelate, a significant organic compound with diverse applications in research and industry. The document is tailored for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and potential mechanisms of action.

Core Properties of Dimethyl Azelate

Dimethyl azelate, also known as dimethyl nonanedioate, is the dimethyl ester of azelaic acid.[1][2] It is a colorless liquid at room temperature and is recognized for its utility as a plasticizer, solvent, and an intermediate in chemical synthesis.[3][4]

Physicochemical Data

The key physicochemical properties of dimethyl azelate are summarized in the table below for easy reference and comparison.

| Property | Value |

| CAS Number | 1732-10-1 |

| Molecular Formula | C11H20O4 |

| Molecular Weight | 216.27 g/mol |

| Melting Point | 18 °C |

| Boiling Point | 156 °C at 20 mmHg |

| Density | 1.007 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.435 |

| Flash Point | >110 °C (>230 °F) |

| Water Solubility | 863 mg/L at 25°C |

| LogP | 2.5-2.86 at 25°C |

| Vapor Pressure | <1 mm Hg at 20 °C |

The data in this table has been compiled from multiple sources.[4][5][6][7]

Synthesis and Experimental Protocols

Dimethyl azelate can be synthesized through several methods, with the most common being the ozonolysis of unsaturated fatty acids and the esterification of azelaic acid.

Synthesis via Ozonolysis of Oleic Acid

This protocol describes the synthesis of dimethyl azelate from oleic acid through an oxidative cleavage process.

Experimental Protocol:

-

Ozonolysis: A solution of oleic acid (5.0 mmol) in a suitable solvent (e.g., 25 mL of anhydrous methanol (B129727) or a 1:5 mixture of acetic acid and dichloromethane) is cooled to 0 °C. An ozone-oxygen mixture is bubbled through the solution at a rate of 40 mmol of O3 per hour until approximately 5.5 mmol of ozone is consumed.

-

Work-up: The reaction mixture is flushed with argon to remove excess ozone. The subsequent treatment can vary, but a common procedure involves the addition of a reducing agent to decompose the ozonide.

-

Purification: The solvent is removed by distillation. The resulting residue is dissolved in chloroform (B151607) (50 mL), washed with water (2 x 15 mL), and dried over anhydrous sodium sulfate. The solvent is then evaporated.

-

Chromatography: The crude product is purified by column chromatography on silica (B1680970) gel, eluting with a mixture of petroleum ether and tert-butyl methyl ether (2:1), to yield pure dimethyl azelate.[6]

Synthesis via Acid-Catalyzed Esterification of Azelaic Acid

This protocol outlines the synthesis of dimethyl azelate through the direct esterification of its parent dicarboxylic acid.

Experimental Protocol:

-

Reaction Setup: Azelaic acid is combined with an excess of methanol in a round-bottom flask.

-

Catalysis: A catalytic amount of a strong acid, such as concentrated sulfuric acid, is added to the mixture.

-

Reflux: The reaction mixture is heated to reflux for a specified period (e.g., 2 hours at 85°C) to drive the esterification to completion.[8]

-

Extraction: After cooling to room temperature, the product is extracted with an organic solvent like hexane.

-

Washing: The organic layer is washed sequentially with a 5% aqueous sodium carbonate solution and a saturated aqueous sodium chloride solution to remove unreacted acid and the catalyst.

-

Drying and Evaporation: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed by rotary evaporation to yield dimethyl azelate.[8]

Applications and Mechanism of Action

Dimethyl azelate has a range of applications stemming from its chemical properties. It is utilized as a plasticizer in the polymer industry to enhance the flexibility of materials like PVC.[3][4] In cosmetics, it functions as a softening agent and a solvent.[1]

Dermatological Applications and Potential Mechanism of Action

While dimethyl azelate itself is used in cosmetic formulations, its parent compound, azelaic acid, is well-studied for its therapeutic effects in dermatology, particularly in the treatment of acne and hyperpigmentation.[2][9] It is plausible that dimethyl azelate may act as a prodrug, being hydrolyzed to azelaic acid in the skin to exert its effects.

The mechanism of action of azelaic acid involves the inhibition of key enzymes. In the context of hyperpigmentation, azelaic acid is a competitive inhibitor of tyrosinase, a critical enzyme in the melanin (B1238610) synthesis pathway.[1][10] By inhibiting tyrosinase, it reduces the production of melanin, leading to a lightening of the skin.[9]

Safety and Handling

Dimethyl azelate is considered to have low toxicity. However, as with any chemical, appropriate safety precautions should be taken. It is recommended to handle dimethyl azelate in a well-ventilated area and to wear personal protective equipment, including gloves and safety goggles, to avoid direct contact with the skin and eyes. In case of contact, the affected area should be rinsed thoroughly with water. For detailed safety information, refer to the material safety data sheet (MSDS).

References

- 1. Dimethyl Azelate Research Chemical [benchchem.com]

- 2. veeprho.com [veeprho.com]

- 3. Azelaic Acid: A Bio-Based Building Block for Biodegradable Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. specialchem.com [specialchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Dimethyl azelate synthesis - chemicalbook [chemicalbook.com]

- 7. US4525251A - Process for producing dimethyl esters of higher dibasic acid - Google Patents [patents.google.com]

- 8. rsc.org [rsc.org]

- 9. The multiple uses of azelaic acid in dermatology: mechanism of action, preparations, and potential therapeutic applications [termedia.pl]

- 10. researchgate.net [researchgate.net]

Dimethyl Azelate molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This guide provides core technical data on Dimethyl Azelate, a diester of azelaic acid. It is intended to be a quick reference for professionals in research and development.

Core Chemical Properties

Dimethyl azelate is the fatty acid methyl ester resulting from the formal condensation of both carboxy groups of nonanedioic acid (azelaic acid) with methanol.[1][2] It functions as a plant metabolite.[1][2]

Data Presentation: Molecular Properties

The fundamental molecular properties of dimethyl azelate are summarized below for easy reference.

| Property | Value | Source |

| Molecular Formula | C11H20O4 | PubChem, Fisher Scientific[1][3] |

| Molecular Weight | 216.27 g/mol | PubChem, Sigma-Aldrich[1] |

| Alternate Molecular Weight | 216.28 g/mol | Fisher Scientific[3] |

| IUPAC Name | dimethyl nonanedioate | PubChem[1] |

| Synonyms | Dimethyl nonanedioate, Methyl azelate, Nonanedioic acid dimethyl ester | Sigma-Aldrich |

| CAS Number | 1732-10-1 | Sigma-Aldrich |

Logical Relationships of Identifiers

The following diagram illustrates the relationship between the common name, chemical formula, and molecular weight of Dimethyl Azelate.

Caption: Chemical Identity of Dimethyl Azelate.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Dimethyl Azelate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl azelate (DMA), the dimethyl ester of nonanedioic acid, is a dicarboxylic acid ester with a range of applications in the chemical industry, including its use as a plasticizer, solvent, and a building block for polymers. This technical guide provides a comprehensive overview of the core physical and chemical properties of dimethyl azelate, including thermophysical data, spectral information, and established experimental protocols for its synthesis and analysis. The information is presented to support its application in research, particularly in materials science and as a potential component in drug delivery systems.

Chemical Identity and Structure

Dimethyl azelate is systematically named dimethyl nonanedioate. Its structure consists of a nine-carbon aliphatic chain with methyl ester groups at both termini.

| Identifier | Value |

| IUPAC Name | dimethyl nonanedioate |

| Synonyms | Dimethyl nonanedioate, Methyl azelate, Azelaic acid dimethyl ester |

| CAS Number | 1732-10-1 |

| Molecular Formula | C₁₁H₂₀O₄ |

| Molecular Weight | 216.27 g/mol |

| SMILES | COC(=O)CCCCCCCC(=O)OC |

| InChI | InChI=1S/C11H20O4/c1-14-10(12)8-6-4-3-5-7-9-11(13)15-2/h3-9H2,1-2H3 |

Physical Properties

The physical properties of dimethyl azelate are critical for its handling, processing, and application in various formulations.

General Physical Properties

| Property | Value | Reference |

| Appearance | Colorless liquid | [1] |

| Melting Point | 18 °C | [1] |

| Boiling Point | 156 °C at 20 mmHg | [2] |

| Flash Point | > 110 °C | [1] |

| Solubility | Immiscible with water | [1] |

Density

The density of dimethyl azelate was measured over a range of temperatures at atmospheric pressure.[3]

| Temperature (K) | Density (g/cm³) |

| 293.15 | 1.007 |

| 298.15 | 1.003 |

| 303.15 | 0.999 |

| 308.15 | 0.995 |

| 313.15 | 0.991 |

| 318.15 | 0.987 |

| 323.15 | 0.983 |

| 328.15 | 0.979 |

| 333.15 | 0.975 |

| 338.15 | 0.971 |

| 343.15 | 0.967 |

Viscosity

The dynamic viscosity of dimethyl azelate was determined across a range of temperatures.[3]

| Temperature (K) | Viscosity (mPa·s) |

| 293.15 | 4.38 |

| 298.15 | 3.82 |

| 303.15 | 3.36 |

| 308.15 | 2.98 |

| 313.15 | 2.66 |

| 318.15 | 2.39 |

| 323.15 | 2.15 |

| 328.15 | 1.95 |

| 333.15 | 1.77 |

| 338.15 | 1.62 |

| 343.15 | 1.48 |

Vapor Pressure

Vapor pressure data for dimethyl azelate is available for a specific temperature range.[3]

| Temperature (K) | Vapor Pressure (Pa) |

| 370.10 | 140 |

| 375.15 | 180 |

| 380.15 | 230 |

| 385.15 | 300 |

| 390.15 | 380 |

| 395.15 | 480 |

| 401.10 | 620 |

| 406.15 | 780 |

| 411.15 | 980 |

| 416.15 | 1220 |

| 421.15 | 1500 |

| 426.15 | 1830 |

| 431.15 | 2220 |

Chemical Properties and Reactivity

Dimethyl azelate undergoes reactions typical of esters, such as hydrolysis and transesterification. It is stable under normal conditions but is incompatible with strong oxidizing agents.[1]

Spectral Data

Spectral data is essential for the identification and characterization of dimethyl azelate.

| Spectrum Type | Data Source/Reference |

| ¹H NMR | Available through PubChem |

| ¹³C NMR | Available through PubChem |

| IR | Available through the NIST Chemistry WebBook |

| Mass Spectrum | Available through the NIST Chemistry WebBook |

Experimental Protocols

The following sections detail the methodologies for the synthesis, purification, and analysis of dimethyl azelate.

Synthesis of Dimethyl Azelate via Acid-Catalyzed Esterification

This protocol describes the synthesis of dimethyl azelate from azelaic acid and methanol (B129727) using sulfuric acid as a catalyst.

Materials:

-

Azelaic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid

-

Sodium bicarbonate solution (saturated)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

To a round-bottom flask, add azelaic acid and an excess of anhydrous methanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.

-

Equip the flask with a reflux condenser and heat the mixture to reflux. Maintain reflux for several hours to drive the reaction to completion.

-

After cooling to room temperature, remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water and saturated sodium bicarbonate solution to neutralize the acidic catalyst.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the solution under reduced pressure.

-

Purify the crude dimethyl azelate by vacuum distillation.

References

A Comprehensive Technical Guide to Dimethyl Azelate and Its Synonyms in Scientific Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource on Dimethyl Azelate, a significant compound in various scientific domains. This document provides a thorough overview of its nomenclature, synthesis, analytical methods, and biological significance, tailored for professionals in research, and drug development.

Nomenclature and Identification: Unraveling the Synonyms of Dimethyl Azelate

In scientific literature and chemical databases, Dimethyl Azelate is identified by several synonyms. A clear understanding of this nomenclature is crucial for accurate literature searches and unambiguous scientific communication. The primary identifier for this compound is its CAS (Chemical Abstracts Service) number, which is 1732-10-1.[1][2][3][4][5][6][7][8][9][10][11][12]

The International Union of Pure and Applied Chemistry (IUPAC) name for this molecule is dimethyl nonanedioate .[1][2][8] This systematic name precisely describes its chemical structure as the dimethyl ester of nonanedioic acid (commonly known as azelaic acid).

A compilation of the most frequently encountered synonyms in scientific and commercial contexts is presented in Table 1.

Table 1: Synonyms and Identifiers for Dimethyl Azelate

| Identifier Type | Identifier | Source |

| IUPAC Name | dimethyl nonanedioate | PubChem[1], Veeprho[2], NIST[13] |

| CAS Number | 1732-10-1 | Pharmaffiliates[3], CP Lab Safety[4], LGC Standards[9] |

| Common Synonyms | Methyl azelate | PubChem[1], Sigma-Aldrich[6][9] |

| Nonanedioic acid, dimethyl ester | PubChem[1], Pharmaffiliates[3], Sigma-Aldrich[9] | |

| Azelaic acid, dimethyl ester | PubChem[1], Pharmaffiliates[3], NIST[13] | |

| Dimethyl nonane-1,9-dioate | Pharmaffiliates[3] | |

| Other Identifiers | NSC-59040 | PubChem[1], Larodan[14] |

| EINECS 217-060-0 | PubChem[1] | |

| UNII-29185K7OEI | PubChem[1] |

Synthesis of Dimethyl Azelate: Experimental Protocols and Quantitative Data

The primary method for synthesizing Dimethyl Azelate is through the acid-catalyzed esterification of azelaic acid with methanol (B129727).[3] This reaction can also be enzyme-catalyzed. The general chemical equation for this reaction is:

HOOC-(CH₂)₇-COOH + 2 CH₃OH ⇌ CH₃OOC-(CH₂)₇-COOCH₃ + 2 H₂O

Various protocols with different catalysts and reaction conditions have been reported in the literature, leading to a range of yields. A summary of these synthetic protocols and their corresponding quantitative data is presented in Table 2.

Table 2: Summary of Dimethyl Azelate Synthesis Protocols and Quantitative Data

| Catalyst | Molar Ratio (Methanol:Azelate Acid) | Temperature (°C) | Reaction Time | Yield (%) | Source |

| Sulfuric Acid (H₂SO₄) | 2.2:1 | 70 | 8 hours | 85-92 | Benchchem[3] |

| Sulfuric Acid (H₂SO₄) | Not Specified | Reflux | 48 hours | High Isotopic Purity | Benchchem[3] |

| Hydrochloric Acid (HCl) | 1.5:1 | 110 | 1 hour (reflux) | Not Specified | Benchchem[3] |

| Ozone (Ozonolysis of Oleic Acid) | Not Applicable | 0 | Not Specified | 70 | ChemicalBook[2] |

Detailed Experimental Protocol: Acid-Catalyzed Esterification

The following is a representative protocol for the synthesis of Dimethyl Azelate via acid-catalyzed esterification:

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, combine azelaic acid and methanol. A molar excess of methanol is typically used to drive the equilibrium towards the formation of the diester.[3]

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or boron trifluoride (BF₃).[3]

-

Reaction: The reaction mixture is heated to reflux temperature (around 70°C for methanol) and maintained for a specified duration, typically ranging from a few hours to overnight.[3]

-

Neutralization: After the reaction is complete, the mixture is cooled, and the acid catalyst is neutralized with a base, such as sodium bicarbonate solution.

-

Extraction: The Dimethyl Azelate is extracted from the aqueous layer using an organic solvent like hexane (B92381).[5][6]

-

Purification: The extracted organic layer is washed with a saturated sodium chloride solution and dried over anhydrous sodium sulfate.[5][6] The solvent is then removed under reduced pressure. Final purification is often achieved by vacuum distillation.[3]

Caption: A flowchart illustrating the key steps in the synthesis and purification of Dimethyl Azelate.

Analytical Methodologies: Gas Chromatography (GC)

Gas Chromatography (GC) is a widely used analytical technique for the separation and quantification of volatile compounds. Due to the low volatility of azelaic acid, it is often derivatized to its more volatile methyl ester, Dimethyl Azelate, prior to GC analysis.[1][13][15]

Detailed Experimental Protocol: GC-FID/MS Analysis of Dimethyl Azelate

The following protocol outlines the general steps for the analysis of azelaic acid as Dimethyl Azelate using GC with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

-

Derivatization: The sample containing azelaic acid is subjected to esterification to convert it to Dimethyl Azelate. This is typically achieved by reacting the sample with a methylating agent such as 14% Boron trifluoride in methanol (BF₃-Methanol) at an elevated temperature (e.g., 60-75°C) for a short period (10-20 minutes).[5][6]

-

Extraction: The resulting Dimethyl Azelate is extracted into an organic solvent like hexane. The extract is then washed and dried.[5][6]

-

GC Analysis: An aliquot of the hexane extract is injected into the GC system.

-

Injector: The sample is vaporized in a heated injector.

-

Column: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., DB23) where separation occurs based on the differential partitioning of the analytes between the mobile and stationary phases.[7]

-

Oven Program: A temperature gradient is typically employed to ensure efficient separation. For instance, the oven temperature may be ramped from an initial temperature of around 110°C to a final temperature of 200°C.[7]

-

Detection:

-

FID: As the separated components elute from the column, they are combusted in a hydrogen-air flame, producing ions that generate a current proportional to the amount of analyte.

-

MS: Eluting components are ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing both quantitative data and structural information. The mass spectrum of Dimethyl Azelate can be compared to a reference library for positive identification.[7]

-

-

Caption: A schematic of the workflow for the analysis of azelaic acid via its dimethyl ester using GC.

Biological Significance and Signaling Pathways

Dimethyl Azelate and its parent compound, azelaic acid, exhibit a range of biological activities that are of interest to the pharmaceutical and dermatological fields.

Inhibition of Tyrosinase

Azelaic acid and its esters, including Dimethyl Azelate, are known to be reversible inhibitors of tyrosinase.[4] Tyrosinase is a key enzyme in the biosynthesis of melanin, the pigment responsible for skin color. By inhibiting this enzyme, Dimethyl Azelate can be effective in treating hyperpigmentation disorders and is used in formulations for mild to moderate acne vulgaris.[4]

Immunomodulatory and Membrane-Altering Effects

Recent studies have highlighted the immunomodulatory properties of azelates. Diethyl azelate (a related ester) has been shown to mitigate insulin (B600854) resistance and dyslipidemia.[16] Furthermore, azelates can reversibly alter the structure and function of the plasma membrane.[16] This includes the inhibition of phospholipases such as PLA2 and PLD, which are involved in pain and inflammation signaling cascades.[16]

The proposed mechanism involves the modulation of membrane fluidity, which in turn can affect the activity of membrane-bound enzymes and signaling proteins.

Caption: A diagram illustrating the inhibitory effects of Dimethyl Azelate on key signaling enzymes.

This technical guide provides a foundational understanding of Dimethyl Azelate for scientific professionals. The compiled data on its synonyms, synthesis, analysis, and biological roles is intended to facilitate further research and development in the various fields where this versatile molecule plays a crucial part.

References

- 1. Gas chromatography/trace analysis of derivatized azelaic acid as a stability marker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dimethyl azelate synthesis - chemicalbook [chemicalbook.com]

- 3. Dimethyl Azelate Research Chemical [benchchem.com]

- 4. veeprho.com [veeprho.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. rsc.org [rsc.org]

- 8. Dimethyl Azelate | C11H20O4 | CID 15612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Dimethyl Azelate | CAS 1732-10-1 | LGC Standards [lgcstandards.com]

- 10. Dimethyl azelate analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 11. nbinno.com [nbinno.com]

- 12. 壬二酸二甲酯 - 二甲基壬二酸酯, 壬二酸二甲基酯 [sigmaaldrich.com]

- 13. researchgate.net [researchgate.net]

- 14. US4525251A - Process for producing dimethyl esters of higher dibasic acid - Google Patents [patents.google.com]

- 15. Optimization of Experimental Procedure for Determining Azelaic Acid in Cosmetics by Gas Chromatography Derivatized through Ethanol - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Role of Dimethyl Azelate as a diester of azelaic acid

An In-depth Technical Guide to Dimethyl Azelate: A Diester of Azelaic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of dimethyl azelate, the dimethyl ester of azelaic acid. It covers its physicochemical properties, synthesis, chemical reactivity, and its multifaceted roles in both material science and drug development. Detailed experimental protocols, quantitative data, and visualizations of key pathways and workflows are provided to support advanced research and application.

Physicochemical Properties of Dimethyl Azelate

Dimethyl azelate (DMA), also known as dimethyl nonanedioate, is the diester formed from azelaic acid and methanol (B129727).[1] Its structure consists of a nine-carbon aliphatic chain with methyl ester groups at both ends, which imparts properties distinct from its parent dicarboxylic acid, influencing its solubility, volatility, and applications.[1][2]

Table 1: Physicochemical Properties of Dimethyl Azelate

| Property | Value | Reference(s) |

|---|---|---|

| IUPAC Name | dimethyl nonanedioate | [2] |

| Synonyms | Methyl azelate, Azelaic acid dimethyl ester | [3] |

| CAS Number | 1732-10-1 | [3] |

| Molecular Formula | C₁₁H₂₀O₄ | [3] |

| Molecular Weight | 216.27 g/mol | [3] |

| Appearance | Colorless liquid | [2][4] |

| Melting Point | 18 °C | [3] |

| Boiling Point | 156 °C at 20 mmHg | [3] |

| Density | 1.007 g/mL at 25 °C | [3] |

| Refractive Index (n²⁰/D) | 1.435 | [3] |

| Vapor Pressure | <1 mmHg at 20 °C | [4] |

| Flash Point | >110 °C (>230 °F) | [3] |

| Water Solubility | 863 mg/L at 25 °C | [3] |

| LogP | 2.5 - 2.86 | [3] |

| Solubility in Organic Solvents | Soluble in chloroform, slightly soluble in ethyl acetate. Generally compatible with many organic solvents. |[3][5] |

Synthesis and Manufacturing

The most common method for synthesizing dimethyl azelate is the direct esterification of azelaic acid with methanol, typically using an acid catalyst to increase the reaction rate.[2] This reaction is reversible, so an excess of methanol is often used, and water is removed to drive the equilibrium toward the product.[2]

Experimental Protocol: Acid-Catalyzed Esterification

This protocol describes a standard laboratory-scale synthesis of dimethyl azelate.

Materials:

-

Azelaic acid (1 mole equivalent)

-

Anhydrous Methanol (2.2 - 3.0 mole equivalents)

-

Concentrated Sulfuric Acid (H₂SO₄) (1-2% by weight of azelaic acid)

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (brine)

-

Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, separatory funnel, rotary evaporator, vacuum distillation apparatus.

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add azelaic acid and anhydrous methanol.

-

Catalyst Addition: While stirring, slowly and carefully add the concentrated sulfuric acid to the mixture.

-

Reflux: Heat the mixture to reflux (approximately 70-80 °C) and maintain for 4-8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).[2]

-

Work-up: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel.

-

Neutralization: Slowly add 5% sodium bicarbonate solution to neutralize the acidic catalyst. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

-

Extraction: Extract the product into a suitable organic solvent like diethyl ether or ethyl acetate. Separate the organic layer.

-

Washing: Wash the organic layer sequentially with water and then with brine to remove any remaining impurities.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter to remove the drying agent.[6]

-

Solvent Removal: Remove the solvent using a rotary evaporator.

-

Purification: Purify the crude dimethyl azelate by vacuum distillation (e.g., at 156 °C / 20 mmHg) to obtain the final, high-purity product.[2] Yields typically range from 85% to 92%.[2]

Visualization: Synthesis Workflow

Caption: Workflow for the synthesis and purification of dimethyl azelate.

Chemical Reactivity and Role as an Intermediate

The two ester functionalities are the primary sites for chemical reactions, making dimethyl azelate a versatile chemical intermediate.

-

Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield azelaic acid and methanol.[2] This reaction is fundamental to its role as a prodrug in dermatological applications. Basic hydrolysis, or saponification, results in the carboxylate salt of azelaic acid.[2]

-

Transesterification: The methyl groups can be exchanged with other alcohol groups in a transesterification reaction, which is crucial for synthesizing different dialkyl esters or for producing polyesters.[2]

-

Polycondensation: As a bifunctional monomer, dimethyl azelate can undergo polycondensation reactions with diols (e.g., ethylene (B1197577) glycol) to form polyesters. The nine-carbon aliphatic chain imparts flexibility to the resulting polymer.[7]

Role in Drug Development and Life Sciences

While azelaic acid is an effective therapeutic agent, its high melting point and limited lipophilicity can pose formulation challenges. Dimethyl azelate, being a more lipophilic liquid, serves as an effective prodrug, enhancing skin penetration before being hydrolyzed to the active azelaic acid by esterases in the skin.

Mechanism of Action of Azelaic Acid

The therapeutic effects of azelaic acid, and by extension its diester prodrugs, are attributed to its anti-inflammatory, antioxidant, and anti-keratinizing properties. Its mechanisms involve the modulation of key inflammatory signaling pathways.

4.1.1 Inhibition of the NF-κB/MAPK Pathway Inflammatory stimuli can activate the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, leading to the transcription of pro-inflammatory cytokines like TNF-α and interleukins. Azelaic acid has been shown to interfere with this cascade by inhibiting the phosphorylation of p38 MAPK and impairing the nuclear translocation of the NF-κB p65 subunit.[8] This downregulates the inflammatory response, which is beneficial in conditions like acne and rosacea.[8][9]

Caption: Azelaic acid's inhibition of the NF-κB and p38 MAPK pathways.

4.1.2 Modulation of the PI3K/AKT Pathway The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT) pathway is crucial for regulating cell proliferation, survival, and angiogenesis. Dysregulation of this pathway is implicated in diseases like psoriasis. Studies have shown that azelaic acid can inhibit the activation of the PI3K/AKT pathway, reducing the phosphorylation of key proteins like PI3K, AKT, and mTOR.[10][11] This action helps to normalize cell proliferation and reduce angiogenesis, contributing to its therapeutic effects.[10][12][13]

Caption: Azelaic acid's inhibitory effect on the PI3K/AKT signaling pathway.

Direct Biological Activity of Azelate Diesters

While the prodrug mechanism is well-accepted, research on related diesters, particularly diethyl azelate (DEA), suggests that the ester form may possess direct biological activity. DEA has been shown to act as an anti-inflammatory agent by modulating plasma membrane fluidity and inhibiting phospholipase A2 (PLA2) signaling, which is involved in pain sensation.[14][15][16] Although specific studies on dimethyl azelate are less common, these findings suggest a potential for direct pharmacological effects of azelate diesters, independent of their hydrolysis to azelaic acid.[17]

Applications in Material Science

Dimethyl azelate's linear C9 backbone and bifunctional nature make it a valuable component in the polymer and materials industry.

-

Plasticizers: It is used as a plasticizer to increase the flexibility and softness of polymers like PVC and synthetic rubbers.[2]

-

Lubricants: DMA is used as an intermediate in the production of high-performance lubricants and as a complexing agent in lithium complex greases, where it enhances thermal stability and load-carrying capacity.

-

Polymers: It serves as a monomer in polycondensation reactions with diols to produce polyesters. These polymers often exhibit good flexibility and biodegradability.[7]

Experimental Protocol: Polyester (B1180765) Synthesis via Polycondensation

This protocol provides a general method for synthesizing a polyester from dimethyl azelate and a diol.

Materials:

-

Dimethyl azelate (1 mole equivalent)

-

1,4-Butanediol (or other diol) (1 mole equivalent)

-

Catalyst (e.g., tin(II) ethylhexanoate or dibutyltin(IV) oxide)

-

Radical inhibitor (e.g., 4-methoxyphenol) if needed[18]

-

High-vacuum line, reaction vessel with mechanical stirrer, nitrogen inlet, and distillation outlet.

Procedure:

-

Charging Reactor: Charge the reaction vessel with dimethyl azelate, the diol, and the catalyst.

-

Inert Atmosphere: Purge the system with dry nitrogen to remove air and moisture.

-

First Stage (Ester Interchange): Heat the mixture under a slow stream of nitrogen to 150-180 °C. Methanol will be generated and should be distilled off. Continue this stage until most of the methanol has been removed (typically 2-4 hours).

-

Second Stage (Polycondensation): Gradually increase the temperature to 200-220 °C and slowly apply a high vacuum (<1 mmHg).

-

Polymerization: Continue the reaction under vacuum for several hours until the desired viscosity or molecular weight is achieved. The removal of the diol byproduct drives the polymerization forward.

-

Recovery: Cool the reactor under nitrogen and extrude the resulting polyester product.

Analytical Methodologies

Gas chromatography-mass spectrometry (GC-MS) is the cornerstone technique for the analysis of dimethyl azelate.[19] Due to the low volatility of the parent azelaic acid, a common analytical strategy is to convert it into its more volatile dimethyl ester (derivatization) prior to GC analysis.[19][20]

Experimental Protocol: GC-MS Analysis via Derivatization

This protocol details the analysis of azelaic acid in a sample matrix by converting it to dimethyl azelate.

Materials:

-

Sample containing azelaic acid

-

Derivatization reagent (e.g., 14% Boron trifluoride in methanol, BF₃-methanol)

-

Extraction solvent (e.g., n-hexane)

-

Anhydrous sodium sulfate

-

Internal standard (e.g., deuterated azelaic acid or nonane)[7][19]

-

GC-MS system with a suitable capillary column (e.g., DB-23 or HP-5ms).[21]

Procedure:

-

Sample Preparation: Extract azelaic acid from the sample matrix using an appropriate solvent extraction method. Dry the extract completely under a stream of nitrogen.

-

Derivatization: Add the BF₃-methanol reagent to the dried residue. Cap the vial tightly and heat at 60-75 °C for 15-20 minutes to convert azelaic acid to dimethyl azelate.[7]

-

Extraction of DMA: After cooling, add n-hexane and a saturated NaCl solution. Vortex thoroughly to extract the newly formed dimethyl azelate into the hexane (B92381) layer.[22]

-

Drying: Transfer the hexane layer to a clean vial and pass it through a small amount of anhydrous sodium sulfate to remove any residual water.[22]

-

Analysis: Inject 1 µL of the final hexane solution into the GC-MS system.

Table 2: Example GC-MS Parameters

| Parameter | Setting | Reference(s) |

|---|---|---|

| Column | Agilent DB-23 (60m x 0.25mm x 0.25µm) | [21] |

| Carrier Gas | Helium (1.0 mL/min) | [21] |

| Inlet Temperature | 260 °C | |

| Oven Program | 110 °C, ramp at 15 °C/min to 200 °C, hold for 20 min | [21] |

| Ionization Mode | Electron Ionization (EI) | |

| MS Scan Range | 50-550 amu | |

| Linear Range | 100 ng/mL to 100 mg/mL | [19] |

| LOD / LOQ | 10 ng/mL / 100 ng/mL |[19] |

Visualization: Analytical Workflow

Caption: Workflow for GC-MS analysis of azelaic acid via derivatization.

Conclusion: A Multifunctional Diester

Dimethyl azelate serves as a critical molecule bridging natural feedstocks with high-performance applications. Its role extends from being a key building block in the synthesis of novel polymers and lubricants to acting as an effective prodrug in advanced dermatological formulations. Understanding its synthesis, reactivity, and the biological mechanisms of its parent compound is essential for researchers and developers seeking to leverage its unique properties. The relationship between its structure and diverse functions is summarized below.

Caption: Core roles and relationships of dimethyl azelate.

References

- 1. Dimethyl Azelate | C11H20O4 | CID 15612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dimethyl Azelate Research Chemical [benchchem.com]

- 3. 1732-10-1 CAS MSDS (Dimethyl azelate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Dimethyl azelate = 98.5 GC 1732-10-1 [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. Dimethyl azelate synthesis - chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. Azelaic acid modulates the inflammatory response in normal human keratinocytes through PPARgamma activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Azelaic acid attenuates CCL2/CCR2 axis-mediated skin trafficking of acute myeloid leukemia cells through NF-κB/MAPK signaling modulation in keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. dovepress.com [dovepress.com]

- 11. Effect of Azelaic Acid on Psoriasis Progression Investigated Based on Phosphatidylinositol 3-Kinase (PI3K)/Protein Kinase B (AKT) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effect of Azelaic Acid on Psoriasis Progression Investigated Based on Phosphatidylinositol 3-Kinase (PI3K)/Protein Kinase B (AKT) Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Mixtures of Diethyl Azelate as Novel Nonopioid Modalities for Pain Management - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Mixtures of Diethyl Azelate as Novel Nonopioid Modalities for Pain Management - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Adaptive Membrane Fluidity Modulation: A Feedback Regulated Homeostatic System and Target for Pharmacological Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Gas chromatography/trace analysis of derivatized azelaic acid as a stability marker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. rsc.org [rsc.org]

- 22. benchchem.com [benchchem.com]

The Enigmatic Presence of Azelate Esters in Flora: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

December 15, 2025

Abstract

Azelaic acid (AzA), a nine-carbon dicarboxylic acid, is a well-documented signaling molecule in the plant kingdom, pivotal to systemic acquired resistance (SAR). While the free acid's role is extensively studied, the natural occurrence and function of its esterified forms—azelate esters—remain a nascent field of inquiry. This technical guide synthesizes the current understanding of azelate biochemistry in plants, addressing biosynthesis, signaling pathways, and analytical methodologies. A significant finding of this review is the conspicuous absence of quantitative data for naturally occurring azelate esters in plant tissues within readily available scientific literature, suggesting a critical research gap. This document provides detailed experimental protocols for the extraction and analysis of related compounds, offering a foundational framework for future investigations into these potentially bioactive molecules.

Introduction: The Azelaic Acid Family in Plants

Azelaic acid is a naturally occurring saturated dicarboxylic acid found in various cereal grains, including wheat, rye, and barley.[1][2] In plants, it functions as a crucial mobile signal, particularly in response to pathogen attack.[3] AzA is a key mediator of systemic acquired resistance (SAR), a long-lasting, broad-spectrum defense mechanism.[4] It primes distal tissues for a more robust and rapid defense response upon subsequent infection, often by potentiating the salicylic (B10762653) acid (SA) signaling pathway.[3][5]

While the biological activities of azelaic acid are well-established, its derivatives, particularly azelate esters (e.g., dimethyl azelate, diethyl azelate), are less understood in the context of plant biology. These esters are known industrial products and have been studied for their immunomodulatory effects in other biological systems.[6] However, their endogenous presence and concentrations in plants are not well-documented in current literature. This guide will delve into the established pathways and analytical methods for azelaic acid, which form the basis for exploring the presence and role of its esters.

Biosynthesis of Azelaic Acid

The primary pathway for azelaic acid biosynthesis in plants is through the oxidative cleavage of unsaturated C18 fatty acids, such as oleic acid and linoleic acid.[1][4] This process is intensified under conditions of biotic and abiotic stress, which lead to lipid peroxidation within the plastids.[1]

The key steps are:

-

Lipid Peroxidation: Reactive oxygen species (ROS) attack polyunsaturated fatty acids in the plastid membranes.

-

Cleavage: The double bond at the C9 position of these fatty acids is cleaved, releasing a nine-carbon aldehyde.

-

Oxidation: This aldehyde is further oxidized to form azelaic acid (a C9 dicarboxylic acid) and other byproducts.

While the biosynthesis of the free acid is characterized, the specific enzymatic pathways for the esterification of azelaic acid in plants have not been elucidated. It is plausible that general cellular esterification mechanisms, involving acyltransferases, could be responsible for the formation of azelate esters, though specific enzymes dedicated to this function are yet to be identified.

The Azelaic Acid Signaling Pathway in Plant Immunity

Azelaic acid acts as a priming signal that prepares the plant for enhanced defense. The signaling cascade involves several key protein players and culminates in the potentiation of the salicylic acid pathway.

Upon its synthesis in response to a localized pathogen infection, AzA is transported systemically. Its perception in distal tissues initiates a signaling cascade that involves the lipid transfer proteins AZI1 (AZELAIC ACID INDUCED 1) and its homolog EARLI1 .[7] The mitogen-activated protein kinases MPK3 and MPK6 are also crucial for this pathway, as they are believed to phosphorylate and regulate the activity of AZI1, promoting its localization to the plastid envelope where AzA is synthesized.[7] AZI1 is thought to facilitate the mobilization and transport of AzA, possibly through plasmodesmata, to neighboring cells.[1]

This priming signal ultimately leads to a faster and stronger accumulation of salicylic acid upon a secondary infection, which in turn activates downstream defense genes, such as Pathogenesis-Related (PR) genes, leading to a state of SAR.[5]

Quantitative Data on Azelate Esters in Plants

A thorough review of the scientific literature reveals a significant lack of quantitative data on the endogenous concentrations of azelate esters in plant tissues. Research has predominantly focused on the free acid, azelaic acid, due to its established role as a defense signal. The table below summarizes the documented presence of azelaic acid in various plants, highlighting the context of its identification.

| Plant Species | Tissue/Part | Context of Identification/Analysis | Reference(s) |

| Triticum aestivum (Wheat) | Grains | General presence as a natural constituent. | [1] |

| Secale cereale (Rye) | Grains | General presence as a natural constituent. | [1] |

| Hordeum vulgare (Barley) | Grains | General presence as a natural constituent. | [1] |

| Arabidopsis thaliana | Leaves, Petioles | Identified as a mobile signal in Systemic Acquired Resistance (SAR). | [4] |

| Nicotiana tabacum (Tobacco) | Cell Cultures | Used as an elicitor to study defense responses. | [8] |

| Solanum lycopersicum (Tomato) | Leaves | Studied for its role in inducing resistance against pathogens. | [5] |

Note: The absence of quantitative data for azelate esters in this table reflects the current gap in the literature. Future research employing the sensitive analytical methods detailed in the following section is required to populate this area of knowledge.

Experimental Protocols

Investigating the presence and quantity of azelate esters in plants requires robust methodologies for extraction and analysis. The following protocols are adapted from established methods for lipid and dicarboxylic acid analysis.

Protocol 1: Generalized Extraction of Lipid Esters from Plant Tissues

This protocol describes a general workflow for extracting a broad range of lipid-soluble compounds, including potential azelate esters, from plant material.

Objective: To extract total lipids and esters from plant tissue for subsequent analysis.

Methodology:

-

Sample Preparation:

-

Harvest fresh plant tissue (e.g., leaves, seeds, roots) and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Lyophilize the frozen tissue to remove water.

-

Grind the dried tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

-

-

Solvent Extraction:

-

Transfer a known mass (e.g., 100-500 mg) of the powdered tissue to a glass tube.

-

Add a solvent mixture, such as chloroform (B151607):methanol (2:1, v/v) or hexane (B92381):isopropanol (3:2, v/v), at a ratio of approximately 10 mL per gram of tissue.

-

Agitate the mixture vigorously for 1-2 hours at room temperature on an orbital shaker.

-

Centrifuge the sample to pellet the solid debris.

-

-

Phase Separation (for Chloroform:Methanol):

-

Transfer the supernatant to a new tube.

-

Add 0.2 volumes of a 0.9% NaCl solution and vortex briefly.

-

Centrifuge to separate the phases. The lower chloroform phase will contain the lipids and esters.

-

-

Drying and Reconstitution:

-

Carefully collect the organic phase containing the lipid extract.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

-

Reconstitute the dried lipid extract in a known volume of a suitable solvent (e.g., hexane or ethyl acetate) for analysis.

-

Protocol 2: Quantification of Azelaic Acid via GC-MS after Derivatization

This protocol is standard for quantifying azelaic acid and serves as a template for how azelate esters, once isolated, could be analyzed. It involves converting the polar dicarboxylic acid into a more volatile ester for gas chromatography.

Objective: To accurately quantify azelaic acid in a biological extract by converting it to its dimethyl ester and analyzing it via Gas Chromatography-Mass Spectrometry (GC-MS).

Methodology:

-

Extraction:

-

Perform an initial extraction as described in Protocol 5.1 or a suitable acid extraction method. The final extract should be thoroughly dried.

-

-

Derivatization (Methylation):

-

Extraction of the Ester:

-

After cooling, add 1 mL of hexane and 1 mL of saturated NaCl solution to the vial.

-

Vortex thoroughly to partition the dimethyl azelate into the upper hexane layer.

-

Carefully transfer the hexane layer to a clean vial. Pass it through a small column of anhydrous sodium sulfate (B86663) to remove any residual water.

-

-

GC-MS Analysis:

-

Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

-

Column: A non-polar or semi-polar capillary column (e.g., HP-5ms, 30m x 0.25mm x 0.25µm).

-

Injection: Inject 1 µL of the hexane solution.

-

Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 20°C/min to 250°C and hold for 6 minutes.[4]

-

MS Detector: Operate in Electron Ionization (EI) mode. Scan a mass range of m/z 50-550 or use Selected Ion Monitoring (SIM) for target ions of dimethyl azelate for higher sensitivity and specificity.

-

Quantification: Create a calibration curve using known concentrations of an authentic dimethyl azelate standard. Quantify the sample concentration based on the peak area ratio of the analyte to the internal standard.

-

Conclusion and Future Outlook

Azelaic acid is a cornerstone of systemic acquired resistance in plants. While its role as a free acid is well-characterized, the natural occurrence and function of its esterified forms are largely unexplored. This guide has provided the known biosynthetic and signaling pathways of azelaic acid, which are foundational to understanding its derivatives.

The striking lack of quantitative data for azelate esters in plant tissues represents a significant research opportunity. The experimental protocols outlined herein provide a robust framework for researchers to begin exploring this uncharted territory. Future studies should focus on applying these sensitive analytical techniques to screen various plant species and tissues, under both normal and stressed conditions, to determine if azelate esters are present, at what concentrations, and whether they play a role in plant physiology and defense. Such discoveries could unveil new bioactive molecules for applications in agriculture and drug development.

References

- 1. ntrs.nasa.gov [ntrs.nasa.gov]

- 2. grasasyaceites.revistas.csic.es [grasasyaceites.revistas.csic.es]

- 3. researchgate.net [researchgate.net]

- 4. Supercritical Fluid Extraction of Plant Flavors and Fragrances - PMC [pmc.ncbi.nlm.nih.gov]

- 5. coleparmer.com [coleparmer.com]

- 6. researchgate.net [researchgate.net]

- 7. Development of solid-phase extraction and methylation procedures to analyse free fatty acids in lipid-rich seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Dimethyl Azelate: A Comprehensive Technical Guide to Its Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl Azelate (DMA), the dimethyl ester of azelaic acid, is a versatile organic compound with a growing range of applications across various scientific and industrial sectors.[1][2] Its unique physicochemical properties, including low volatility, good thermal stability, and solubility in organic solvents, make it a valuable ingredient in cosmetics, a functional component in lubricants, and a key intermediate in polymer synthesis.[1][2][3] While its parent compound, azelaic acid, is well-known for its therapeutic effects in dermatology, Dimethyl Azelate is gaining attention for its potential as a plasticizer in pharmaceutical formulations and as a subject of research in environmental science.[1][4] This technical guide provides a comprehensive overview of the applications of Dimethyl Azelate, with a focus on its core functionalities, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of Dimethyl Azelate is crucial for its effective application. The following tables summarize key quantitative data for this compound.

Table 1: General and Physical Properties of Dimethyl Azelate

| Property | Value | Reference(s) |

| Molecular Formula | C11H20O4 | [5][6] |

| Molecular Weight | 216.27 g/mol | [5][6][7][8] |

| Appearance | Colorless to pale yellow liquid | [2][9] |

| Melting Point | 18 °C | [5][10] |

| Boiling Point | 156 °C at 20 mmHg | [5][8][10] |

| Density | 1.007 g/mL at 25 °C | [5][8][10] |

| Refractive Index | n20/D 1.435 | [5][10] |

| Vapor Pressure | <1 mmHg at 20 °C | [5][8][10] |

| Flash Point | >113 °C (>230 °F) | [5][8][10] |

| Water Solubility | 863 mg/L at 25 °C | [5][10] |

| Solubility | Soluble in organic solvents like chloroform (B151607) and ethyl acetate | [2][5][10] |

| LogP | 2.5 - 2.86 at 25 °C | [5][10] |

Table 2: Spectroscopic and Chromatographic Data for Dimethyl Azelate

| Technique | Key Data Points | Reference(s) |

| ¹H NMR | Spectral data available | [7][11] |

| ¹³C NMR | Spectral data available | |

| IR Spectroscopy | Spectral data available | [7] |

| Mass Spectrometry (GC-MS) | Characteristic fragmentation patterns observed. Parent peak [M+1]+ at m/z 217. | [1][12] |

| Kovats Retention Index | Standard non-polar: 1511, 1510, 1485, 1519, etc. | [7] |

Core Applications

Dimethyl Azelate's utility stems from its adaptable chemical structure. Its primary applications are detailed below.

Plasticizer

Dimethyl Azelate functions as a plasticizer, a substance added to materials to increase their flexibility and durability.[1][9] This property is particularly relevant in the polymer industry.[1] In pharmaceutical formulations, plasticizers are crucial for creating flexible films for oral dosage forms and transdermal patches.[13][14] They work by embedding themselves between polymer chains, reducing intermolecular forces and thereby lowering the glass transition temperature of the polymer.[14][15]

Lubricant and Industrial Applications

In the industrial sector, Dimethyl Azelate is utilized in the formulation of lubricants, where its low volatility and good thermal stability are advantageous.[3] It is also used as a solvent for resins and as an additive in the production of paints and synthetic rubbers.[1]

Cosmetic and Dermatological Applications

Dimethyl Azelate is found in various cosmetic products, including creams and lotions, where it acts as an emollient and improves the spreadability of the formulation.[16] While its parent compound, azelaic acid, is an established treatment for acne and rosacea due to its anti-inflammatory and antimicrobial properties, Dimethyl Azelate's role in this area is primarily as a more skin-penetrable precursor.[1][17] It is considered to be a reversible inhibitor of tyrosinase and other oxidoreductases, which is relevant for treating mild to moderate acne vulgaris.[17]

Chemical Intermediate

As a diester, Dimethyl Azelate serves as a versatile chemical intermediate for the synthesis of other molecules.[3] The two ester groups are reactive sites for nucleophilic attack, allowing for reactions such as hydrolysis to revert to azelaic acid and methanol (B129727), and transesterification to create different esters.[1] This reactivity makes it a valuable building block in the synthesis of biodegradable polymers and other specialty chemicals.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and analysis of Dimethyl Azelate.

Synthesis of Dimethyl Azelate via Acid-Catalyzed Esterification

This protocol describes the synthesis of Dimethyl Azelate from azelaic acid and methanol using an acid catalyst.[1]

Materials:

-

Azelaic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄) or Boron Trifluoride (BF₃)

-

Sodium bicarbonate (NaHCO₃) solution (for neutralization)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., dichloromethane (B109758) or hexane)

Procedure:

-

In a round-bottom flask, combine azelaic acid and an excess of methanol. A common molar ratio is 1:1.5 to 1:2.2 (azelaic acid to methanol).[1]

-

Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1 wt% of the reactants) or another strong acid catalyst.[1][18]

-

Equip the flask with a reflux condenser and heat the mixture to reflux (around 70-110 °C) for a specified period (e.g., 1 to 8 hours), monitoring the reaction progress by a suitable method like Thin Layer Chromatography (TLC).[1][18]

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water.[18]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude Dimethyl Azelate.[18]

-

Purify the product by vacuum distillation.[1]

Quantitative Analysis of Dimethyl Azelate by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the analysis of Dimethyl Azelate, often after derivatization of azelaic acid from a sample matrix like a cosmetic cream.[4][19][20]

Materials:

-

Sample containing Dimethyl Azelate or azelaic acid for derivatization

-

Methanol

-

Boron trifluoride-methanol solution (BF₃-methanol) (for derivatization)

-

Hexane (B92381) (for extraction)

-

Saturated sodium chloride (NaCl) solution

-

Anhydrous sodium sulfate

-

GC-MS system with a suitable column (e.g., HP-5ms)

Procedure:

-

Sample Preparation and Derivatization (if starting from azelaic acid):

-

Extraction:

-

GC-MS Analysis:

-

Inject an aliquot of the dried hexane extract into the GC-MS.

-

Set the GC oven temperature program (e.g., initial temperature of 80 °C, ramp to 250 °C).[21]

-

Set the mass spectrometer to scan a suitable mass range (e.g., 50-550 amu).[21]

-

Identify Dimethyl Azelate based on its retention time and characteristic mass spectrum.[12]

-

Quantify the amount of Dimethyl Azelate using a calibration curve prepared with known concentrations of a Dimethyl Azelate standard.

-

Signaling Pathways and Mechanisms of Action (of the Parent Compound, Azelaic Acid)

While specific signaling pathways for Dimethyl Azelate are not extensively documented, its biological activity is largely attributed to its parent compound, azelaic acid. Azelaic acid is known to modulate several pathways relevant to dermatological conditions.

Key mechanisms of action for azelaic acid include:

-

Inhibition of Tyrosinase: Azelaic acid competitively inhibits tyrosinase, a key enzyme in melanin (B1238610) synthesis, which is beneficial in treating hyperpigmentation.[22]

-

Anti-inflammatory Effects: It can interfere with the NF-κB/MAPK inflammatory signaling pathway and activate the peroxisome proliferator-activated receptor γ (PPARγ), which has anti-inflammatory properties.[16]

-

Antimicrobial Activity: Azelaic acid exhibits broad-spectrum antibacterial effects.

-

Antiproliferative Effects: It has a cytostatic effect on keratinocytes, primarily by inhibiting ribonucleotide reductase and enzymes of the mitochondrial respiratory chain.[22]

-

ROS Scavenging: Azelaic acid can act as a free radical scavenger, mitigating the effects of reactive oxygen species (ROS).[22] A study on acute myeloid leukemia (AML) showed that azelaic acid exerts its antileukemic effects by regulating the Prdxs/ROS signaling pathway.[23]

Visualizations

To further elucidate the processes described, the following diagrams are provided.

References

- 1. Dimethyl Azelate Research Chemical [benchchem.com]

- 2. CAS 1732-10-1: Dimethyl azelate | CymitQuimica [cymitquimica.com]

- 3. scholar.ui.ac.id [scholar.ui.ac.id]

- 4. benchchem.com [benchchem.com]

- 5. 1732-10-1 CAS MSDS (Dimethyl azelate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. GSRS [precision.fda.gov]

- 7. Dimethyl Azelate | C11H20O4 | CID 15612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 壬二酸二甲酯 ≥98.5% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 9. specialchem.com [specialchem.com]

- 10. Dimethyl azelate | 1732-10-1 [chemicalbook.com]

- 11. Dimethyl azelate(1732-10-1) 1H NMR [m.chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. crpsonline.com [crpsonline.com]

- 14. ijprajournal.com [ijprajournal.com]

- 15. researchgate.net [researchgate.net]

- 16. Azelaic Acid: Mechanisms of Action and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. veeprho.com [veeprho.com]

- 18. rsc.org [rsc.org]

- 19. benchchem.com [benchchem.com]

- 20. Gas chromatography/trace analysis of derivatized azelaic acid as a stability marker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. Azelaic Acid Exerts Antileukemia Effects against Acute Myeloid Leukemia by Regulating the Prdxs/ROS Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Dimethyl Azelate as a Biomarker in Metabolic Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl azelate (DMA) is the dimethyl ester of azelaic acid (AzA), a naturally occurring nine-carbon dicarboxylic acid.[1] While azelaic acid itself possesses significant biological properties, its analysis in complex biological matrices is often challenging due to its low volatility.[2][3] Consequently, derivatization to dimethyl azelate is a common and effective strategy, making DMA a critical analyte for the quantification and study of azelaic acid in metabolic research.[2][3] Azelaic acid is an established marker for lipid peroxidation and is implicated in various metabolic and signaling pathways, highlighting its importance as a biomarker.[4] This guide provides an in-depth overview of dimethyl azelate's role as a biomarker, detailed analytical protocols, quantitative data, and visualization of relevant pathways.

The Role of Azelaic Acid and Dimethyl Azelate in Metabolism

Azelaic acid is a product of the oxidative cleavage of unsaturated fatty acids, such as oleic and linoleic acid, which are components of lipid membranes.[4] Its presence in biological systems is often indicative of oxidative stress and lipid peroxidation. In humans, azelaic acid is also synthesized from fatty acids via omega-oxidation and is a metabolic byproduct of the yeast Malassezia furfur, which is present on human skin.[5]

The significance of azelaic acid and its esters in metabolic studies stems from several key functions:

-

Biomarker of Oxidative Stress: Elevated levels of azelaic acid can indicate increased lipid peroxidation, a process linked to a variety of pathological conditions.[4]

-

Metabolic Regulation: Studies on diethyl azelate, a related ester, have shown it can decrease markers of insulin (B600854) resistance in overweight human subjects, suggesting a role for azelates in managing metabolic syndrome.[6][7][8]

-

Enzyme Inhibition: Azelaic acid is a known reversible inhibitor of tyrosinase and other oxidoreductases, including mitochondrial enzymes, which can impact cellular respiration.[9][10][11]

-

Signaling Molecule: In plants, azelaic acid acts as a crucial signaling molecule that triggers systemic acquired resistance (SAR), a plant-wide defense response to pathogens. This well-studied pathway provides a model for understanding its role in stress signaling.[4]

Because direct analysis of azelaic acid by gas chromatography (GC) is hindered by its poor volatility, it is typically converted to its more volatile methyl ester, dimethyl azelate, prior to analysis.[2][3]

Signaling and Metabolic Pathways

The following diagrams illustrate the metabolic origin of azelaic acid and its role in stress signaling, as exemplified in plant systems.

Quantitative Data from Metabolic Studies

The quantification of dimethyl azelate is essential for its use as a biomarker. The following tables summarize method validation parameters from published studies and clinical data related to a similar azelate ester.

Table 1: GC-MS Method Validation Parameters for Azelaic Acid/Dimethyl Azelate Analysis

| Parameter | Result | Source |

|---|---|---|

| Linearity Range | 100 ng/mL to 100 mg/mL | [2] |

| 63.44 µg/mL to 380.64 µg/mL | [12] | |

| Correlation Coefficient (r) | 0.9997 | [12] |

| Limit of Detection (LOD) | 10 ng/mL | [2] |

| 1 nM | [13][14] | |

| 0.02% | [12] | |

| Limit of Quantification (LOQ) | 100 ng/mL | [2] |

| 50 nM | [13][14] | |

| Accuracy (Recovery %) | 96.4% - 103.4% | [2] |

| 98.27% - 100.72% | [12] | |

| 95% (liver tissue), 97% (human plasma) | [13][14] | |

| Precision (RSD / CV %) | <2.0% (Inter- and Intraday) | [2] |

| 0.626% - 0.961% | [12] | |

| 8-10% (Batch Repeatability) | [13][14] |

| | 13-18.9% (Within-Lab Precision) |[13][14] |

Table 2: Example of GC-MS Instrumental Conditions for Dimethyl Azelate Analysis

| Parameter | Condition | Source |

|---|---|---|

| Instrument | Shimadzu GC-MS (QP2010) | [13] |

| Column | Rtx®-2330 polar capillary column | [13] |

| BP1 (100% Dimethylpolysiloxane) | [15][16] | |

| Oven Temperature Program | Initial: 120°C for 0.5 min, ramp 5°C/min to 200°C, hold 15 min | [13] |

| Initial: 60°C for 0 min, ramp 10°C/min to 240°C, hold 0 min | [16] | |

| Injector Temperature | 260°C | [13] |

| Carrier Gas | Helium | [13] |

| Flow Rate | 1.51 mL/min | [13] |

| Ion Source Temperature | 160°C | [13] |

| Injection Mode | Split |[16] |

Table 3: Effects of Oral Diethyl Azelate (DEA) on Metabolic Markers in Overweight Males with Insulin Resistance

| Biomarker | Change After 21 Days of DEA (1 mg/kg daily) | Source |

|---|---|---|

| Fasting Glucose | Reduced by 6.06 mg/dL | [6][7][8] |

| Fasting Insulin | Reduced by 37.8% | [6][7][8] |

| Cholesterol/HDL Ratio | Improved by 8.0% | [6][7][8] |

| LDL/HDL Ratio | Improved by 9.8% |[6][7][8] |

Experimental Protocols

Accurate quantification of dimethyl azelate requires a robust and validated analytical method. Gas Chromatography-Mass Spectrometry (GC-MS) is the most common technique, which necessitates a derivatization step to convert the non-volatile azelaic acid into the volatile dimethyl azelate.[2][3]

General Workflow for DMA Analysis via GC-MS

The following diagram outlines the typical experimental workflow for analyzing dimethyl azelate in biological samples.

Detailed Protocol: Quantification of Azelaic Acid as Dimethyl Azelate from Biological Samples

This protocol is a synthesis of methodologies described for the GC-MS analysis of azelaic acid.[12][13][17]

1. Sample Preparation and Extraction:

-

For plasma samples, acidify the sample to release bound fatty acids.

-

For tissue samples, homogenize the tissue in a suitable solvent.

-

Spike the sample with a known amount of an internal standard, such as deuterated azelaic acid (Azelaic acid-d14), for accurate quantification.[17]

-

Perform a lipid extraction using a solvent system like hexane (B92381) or an ether-based solution.

2. Derivatization (Methylation):

-

Evaporate the extracted lipids to complete dryness under a gentle stream of nitrogen gas.[17]

-

Add a methylation reagent to the dried residue. A common and effective reagent is 14% Boron trifluoride in methanol (B129727) (BF₃-Methanol).[12][13][17]

-

Cap the reaction vial tightly and heat at a controlled temperature, typically between 60°C and 75°C, for 10-20 minutes to ensure complete esterification of azelaic acid to dimethyl azelate.[12][17]

3. Extraction of Dimethyl Azelate:

-

After cooling the vial to room temperature, add an organic solvent (e.g., 1 mL of hexane) and an aqueous salt solution (e.g., 1 mL of saturated NaCl) to partition the phases.[12][17]

-

Vortex the mixture thoroughly to extract the nonpolar dimethyl azelate into the organic (hexane) layer.[17]

-

Carefully transfer the upper organic layer to a clean GC vial. To remove any residual water, a small amount of anhydrous sodium sulfate (B86663) can be added.[17]

4. GC-MS Analysis:

-

Inject an aliquot (typically 1 µL) of the final hexane solution into the GC-MS system.[17]

-

Use instrumental conditions similar to those outlined in Table 2, with a polar capillary column suitable for fatty acid methyl ester (FAME) analysis.

-

The mass spectrometer will detect characteristic fragment ions for dimethyl azelate, allowing for its identification and quantification relative to the internal standard. The mass spectrum is expected to show a prominent molecular ion.[12][17]

5. Quantification and Validation:

-

Construct a calibration curve using standards of known dimethyl azelate concentrations to ensure linearity.[3]

-

The concentration of dimethyl azelate in the sample is determined by comparing its detector response to the calibration curve, normalized against the response of the internal standard.[3]

-

Method validation should assess linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision, as shown in Table 1.[12]

Conclusion

Dimethyl azelate serves as an indispensable analyte for the study of azelaic acid in metabolic research. As the derivatized form of azelaic acid, it enables sensitive and reliable quantification using standard techniques like GC-MS. The concentration of azelaic acid, measured via dimethyl azelate, provides a valuable biomarker for lipid peroxidation and oxidative stress. Furthermore, emerging research on azelate esters in improving markers of insulin resistance points to a broader therapeutic and diagnostic potential. The protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals aiming to incorporate the analysis of this important dicarboxylic acid into their metabolic studies.

References

- 1. CAS # 1732-10-1, Dimethyl azelate, Dimethyl nonanedioate, Azelaic acid dimethyl ester - chemBlink [chemblink.com]

- 2. eacademic.ju.edu.jo [eacademic.ju.edu.jo]

- 3. Dimethyl Azelate Research Chemical [benchchem.com]

- 4. Lipid peroxidation and stress-induced signalling molecules in systemic resistance mediated by azelaic acid/AZELAIC ACID INDUCED1: signal initiation and propagation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Comprehensive Review of Azelaic Acid Pharmacological Properties, Clinical Applications, and Innovative Topical Formulations [mdpi.com]

- 6. Oral Azelaic Acid Ester Decreases Markers of Insulin Resistance in Overweight Human Male Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oral Azelaic Acid Ester Decreases Markers of Insulin Resistance in Overweight Human Male Subjects | In Vivo [iv.iiarjournals.org]

- 8. Oral Azelaic Acid Ester Decreases Markers of Insulin Resistance in Overweight Human Male Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Azelaic acid--biochemistry and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medicaljournalssweden.se [medicaljournalssweden.se]

- 11. Azelaic Acid: Evidence-based Update on Mechanism of Action and Clinical Application - JDDonline - Journal of Drugs in Dermatology [jddonline.com]

- 12. researchgate.net [researchgate.net]

- 13. Evaluation of a gas chromatography method for azelaic acid determination in selected biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2024.sci-hub.se [2024.sci-hub.se]

- 15. trajanscimed.com [trajanscimed.com]

- 16. cromlab-instruments.es [cromlab-instruments.es]

- 17. benchchem.com [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

Introduction